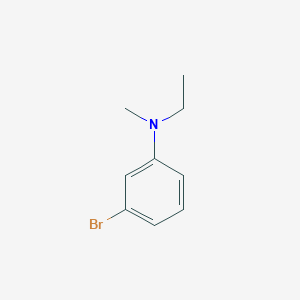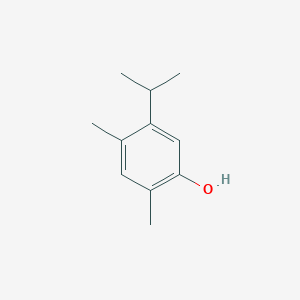
2,4-dimethyl-5-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-5-propan-2-ylphenol, also known as carvacrol, is a monoterpenoid phenol with the chemical formula C₁₀H₁₄O. It is a naturally occurring compound found in the essential oils of various aromatic plants such as oregano, thyme, and marjoram. This compound is known for its distinctive warm, pungent odor and is widely used for its antimicrobial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-dimethyl-5-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like oregano and thyme. The essential oils are then subjected to fractional distillation to isolate the compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in these plants .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-5-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvacrol hydroperoxide.
Reduction: Reduction reactions can convert it to dihydrocarvacrol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carvacrol hydroperoxide.
Reduction: Dihydrocarvacrol.
Substitution: Halogenated derivatives like 2,4-dimethyl-5-propan-2-yl-3-bromophenol
Scientific Research Applications
2,4-dimethyl-5-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized as a natural preservative in the food industry due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-5-propan-2-ylphenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. This compound also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
Thymol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpenoid alcohol with cooling and soothing effects.
Uniqueness
2,4-dimethyl-5-propan-2-ylphenol is unique due to its strong antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its natural occurrence in various aromatic plants also makes it a readily available and cost-effective compound for industrial applications .
Properties
CAS No. |
91967-93-0 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,4-dimethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-11(12)9(4)5-8(10)3/h5-7,12H,1-4H3 |
InChI Key |
ZNPTYDKWMGSQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
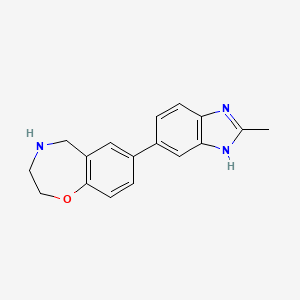
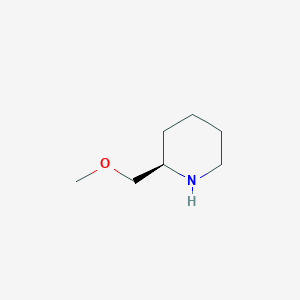
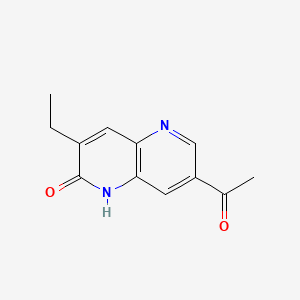
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
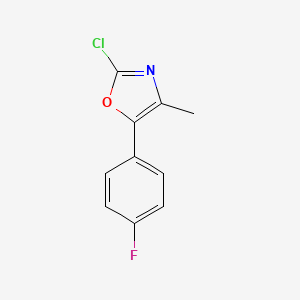
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
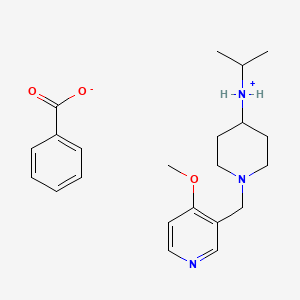
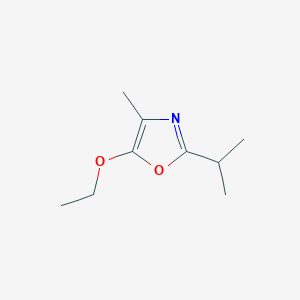
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)
